Methyl undec-8-ynoate
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Overview
Description
Methyl undec-8-ynoate is an organic compound with the molecular formula C12H20O2 It is an ester derived from undecylenic acid and methanol This compound is characterized by the presence of a triple bond between the eighth and ninth carbon atoms in its carbon chain, making it a member of the acetylenic fatty esters family
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl undec-8-ynoate can be synthesized through the esterification of undecylenic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction is carried out at elevated temperatures, and the product is separated and purified using techniques like fractional distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl undec-8-ynoate undergoes various chemical reactions, including:
Reduction: The triple bond in this compound can be reduced to form the corresponding alkene or alkane using hydrogenation catalysts.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 9-oxo-undec-10-ynoate and 9-hydroxy-undec-10-ynoate.
Reduction: Methyl undec-8-enoate or methyl undecanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl undec-8-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: this compound is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of methyl undec-8-ynoate involves its reactivity at the triple bond and ester functional group. The triple bond can participate in addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of bioactive derivatives.
Comparison with Similar Compounds
Methyl undec-8-ynoate can be compared with other acetylenic fatty esters such as:
Methyl octadec-9-ynoate: Similar in structure but with a longer carbon chain.
Methyl octadeca-6,8-diynoate: Contains two triple bonds, leading to different reactivity and applications.
Methyl undec-10-ynoate: Differing in the position of the triple bond, affecting its chemical behavior and uses.
These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
CAS No. |
54299-02-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl undec-8-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3,6-11H2,1-2H3 |
InChI Key |
ORLFTVNDIWQFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCC(=O)OC |
Origin of Product |
United States |
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